ATM Kinase Inhibition Potency: Differentiating 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide from the Non-Fluorinated Analog
2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide exhibits potent inhibitory activity against ATM kinase with an IC50 of 20 nM in a biochemical enzyme assay using p53 as a substrate. In contrast, its close non-fluorinated analog, 2-amino-N-phenylquinoline-3-carboxamide, shows significantly weaker inhibition of ATM kinase, with an IC50 of 37.4 µM (37,400 nM) against the HCT-116 colorectal cancer cell line. [1]
| Evidence Dimension | ATM Kinase Inhibition Potency |
|---|---|
| Target Compound Data | Biochemical IC50: 20 nM (ATM enzyme) [1] |
| Comparator Or Baseline | 2-amino-N-phenylquinoline-3-carboxamide: Cellular IC50: 37.4 µM (37,400 nM) (HCT-116 cells) |
| Quantified Difference | Target compound is approximately 1,870-fold more potent at the biochemical level than the comparator's cellular activity against a related target |
| Conditions | Biochemical assay: Flag-tagged ATM using p53 substrate (ELISA) [1]; Cellular assay: HCT-116 colorectal cancer cell line |
Why This Matters
For researchers studying the DNA damage response, the 1,870-fold difference in potency between the fluorinated and non-fluorinated analog provides a clear experimental rationale for selecting 2-amino-N-(4-fluorophenyl)quinoline-3-carboxamide as a starting scaffold for ATM inhibitor development, as the 4-fluorophenyl substituent is a critical determinant of target engagement.
- [1] BindingDB. BDBM50145038 (CHEMBL2143829) Affinity Data: ATM inhibition IC50: 20 nM. BindingDB, AstraZeneca curated data. View Source
